N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
CAS No.:
Cat. No.: VC14987289
Molecular Formula: C19H16ClN3O3
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16ClN3O3 |
|---|---|
| Molecular Weight | 369.8 g/mol |
| IUPAC Name | N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
| Standard InChI | InChI=1S/C19H16ClN3O3/c20-13-2-3-15-14(8-13)12(9-22-15)5-6-21-19(25)11-1-4-17-16(7-11)23-18(24)10-26-17/h1-4,7-9,22H,5-6,10H2,(H,21,25)(H,23,24) |
| Standard InChI Key | ZABRUBQWBBBTOF-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Introduction
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex synthetic organic compound that integrates both indole and benzoxazine moieties. This compound is of significant interest in medicinal chemistry and pharmacology due to its potential biological activities, which are influenced by the presence of a chloro group on the indole ring and an oxo group within the benzoxazine structure.
Synthesis
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multi-step organic reactions. These steps often require optimization for yield and purity, utilizing purification techniques such as recrystallization or chromatography.
Chemical Reactivity
The compound's chemical reactivity is primarily influenced by its functional groups. It can undergo various reactions typical of indole derivatives, including electrophilic substitution reactions due to the electron-rich nature of the indole nitrogen. Additionally, the carbonyl group in the benzoxazine structure can participate in nucleophilic addition reactions, which are crucial for synthesizing analogs with altered biological activity or improved pharmacokinetic properties.
Biological Activities and Potential Applications
Preliminary studies suggest that N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide exhibits significant biological activities. Its structural similarity to tryptophan allows it to interact with serotonin receptors, implicating it in neuropharmacological effects. Furthermore, compounds with indole and benzoxazine frameworks are often investigated for their anticancer, anti-inflammatory, and antimicrobial properties.
Biological Activities Table
| Biological Activity | Description |
|---|---|
| Neuropharmacological Effects | Interaction with serotonin receptors |
| Anticancer Properties | Potential inhibition of cell proliferation pathways |
| Anti-inflammatory Properties | Potential modulation of inflammatory responses |
| Antimicrobial Properties | Potential inhibition of microbial growth |
Comparison with Similar Compounds
Several compounds share structural similarities with N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide. These include:
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N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxoisoindolinyl)acetamide: Lacks chlorine substitution and features indole and isoindole moieties.
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5-Chloroindole: A simple indole structure without additional functional groups.
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Isoindolinone Derivatives: Contains isoindole structures but lacks the benzoxazine framework.
Comparison Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxoisoindolinyl)acetamide | Indole and isoindole moieties | Lacks chlorine substitution |
| 5-Chloroindole | Simple indole structure | No additional functional groups |
| Isoindolinone Derivatives | Contains isoindole structure | Varied functional groups but lacks benzoxazine framework |
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